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Abstract

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors
(TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC).
One of the key mechanisms driving this resistance is the amplification of the YES1 gene, a
member of the SRC family of kinases. CH6953755 is a potent and selective small molecule
inhibitor of YES1 kinase. Preclinical studies have demonstrated that CH6953755 can effectively
inhibit the growth of cancer cells harboring YES1 amplification and, critically, can act
synergistically with EGFR inhibitors to overcome resistance. This technical guide provides an
in-depth overview of the preclinical data supporting the role of CH6953755 in circumventing
EGFR TKI resistance, including quantitative data, detailed experimental protocols, and
visualizations of the key signaling pathways and experimental workflows.

Introduction: The Challenge of EGFR Inhibitor
Resistance

EGFR TKIs have revolutionized the treatment of NSCLC patients with activating EGFR
mutations. However, the initial efficacy of these drugs is often limited by the development of
acquired resistance.[1][2] Resistance mechanisms are diverse and can be broadly categorized
as:

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10824790?utm_src=pdf-interest
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/275974v2
https://www.researchgate.net/publication/378742741_YES1_as_a_potential_target_to_overcome_drug_resistance_in_EGFR-deregulated_non-small_cell_lung_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o On-target alterations: Secondary mutations in the EGFR gene, such as the T790M
"gatekeeper" mutation, which reduces the binding affinity of first and second-generation
TKis.[2]

» Off-target mechanisms: Activation of bypass signaling pathways that circumvent the need for
EGFR signaling. These include the amplification of other receptor tyrosine kinases like MET
and, increasingly recognized, the amplification of the non-receptor tyrosine kinase YES1.[1]

[3]

YES1 amplification has been identified as a clinically relevant mechanism of acquired
resistance to all three generations of EGFR inhibitors, including erlotinib, afatinib, and
osimertinib.[3][4] This makes YES1 an attractive therapeutic target to restore sensitivity to
EGFR-directed therapies.

CH6953755: A Selective YES1 Kinase Inhibitor

CH6953755 is an orally active and selective inhibitor of YES1 kinase, with a reported IC50 of
1.8 nM.[5] It has shown significant anti-tumor activity in preclinical models of cancers with
YES1 gene amplification.[5][6]

In Vitro Activity of CH6953755

Studies have demonstrated the potent and selective activity of CH6953755 in cancer cell lines
with YES1 amplification.

CH6953755 IC50

Cell Line Cancer Type YES1 Amplification (M)
M

Esophageal

KYSE70 Squamous Cell Yes ~0.01
Carcinoma
Esophageal

OACP4 C ) Yes ~0.03
Adenocarcinoma
Chronic Myeloid

K562 No >10

Leukemia
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Table 1: In vitro growth inhibitory activity of CH6953755 in a panel of cancer cell lines. Data
extracted from Hamanaka N, et al. Cancer Res. 2019.[6]

Overcoming EGFR TKI Resistance with YES1
Inhibition

The primary mechanism by which CH6953755 is proposed to overcome EGFR TKI resistance
is through the inhibition of the YES1-driven bypass pathway.

Signaling Pathway

In the context of EGFR TKI resistance driven by YES1 amplification, YES1 signaling can
reactivate downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways,
independently of EGFR. This allows cancer cells to survive and proliferate despite the
presence of an EGFR inhibitor. By inhibiting YES1, CH6953755 blocks this bypass signaling,
thereby restoring the cancer cell's dependence on the EGFR pathway and its sensitivity to
EGFR TKis.
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Figure 1: YES1-mediated bypass signaling in EGFR TKI resistance.

Synergistic Activity of CH6953755 and EGFR Inhibitors
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Preclinical studies have demonstrated a synergistic effect when combining a YES1 inhibitor
with an EGFR TKI in resistant cancer models. While specific IC50 data for CH6953755 in
combination with EGFR inhibitors in NSCLC resistant lines is not readily available in the public
domain, studies with other selective YESL1 inhibitors like NXP900 show strong synergy with
osimertinib in osimertinib-resistant PC9 cell lines.

Cell Line Treatment IC50 (nM)
PC9-OR1 (Osimertinib
_ NXP900 ~100
Resistant)
Osimertinib >1000
NXP900 + Osimertinib (1:1
. <100
ratio)
PC9-OR3 (Osimertinib
_ NXP900 ~100
Resistant)
Osimertinib >1000
NXP900 + Osimertinib (1:1
<100

ratio)

Table 2: Synergistic effect of the YES1 inhibitor NXP900 in combination with osimertinib in
osimertinib-resistant NSCLC cell lines. Data adapted from a preclinical poster on NXP900.[7]

In Vivo Efficacy of Combination Therapy

In vivo studies using xenograft models have confirmed the efficacy of combining a YES1
inhibitor with an EGFR inhibitor.
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Xenograft Model Treatment Tumor Growth Inhibition
MDA-MB-231 (TNBC) Gefitinib (EGFRI) No significant inhibition
CH6953755 No significant inhibition

L Significant tumor volume
Gefitinib + CH6953755

decrease
H-1975 (NSCLC, . " . L
Osimertinib (EGFRI) Moderate inhibition
L858R/T790M)
NXP900 (YES1i) Moderate inhibition

) o Significantly greater tumor
Osimertinib + NXP900

volume decrease

Table 3: In vivo efficacy of YES1 inhibitor and EGFR inhibitor combination therapy. Data
extracted from Cuellar-Vite L, et al. Mol Cancer Res. 2025.[1][8]

Experimental Protocols
Cell Viability Assay

This protocol is a generalized method for determining the IC50 values of CH6953755 and
EGFR inhibitors, alone and in combination.

Seed cells in n | Treatwith serial dilutions of -
96-well plates | CH6953755 and/or EGFR TKI o

Incubate for 72 hours P Add CellTiter-Glo® reagent P Measure luminescence P Calculate IC50 values

Click to download full resolution via product page

Figure 2: Workflow for cell viability assay.

Materials:
e Cancer cell lines (e.g., PC9, H1975, and their osimertinib-resistant derivatives)

¢ Growth medium (e.g., RPMI-1640 with 10% FBS)
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96-well plates

CH6953755 and EGFR TKI (e.g., osimertinib)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

o Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to
adhere overnight.

e Prepare serial dilutions of CH6953755 and the EGFR TKI, both as single agents and in
combination at fixed ratios (e.g., 1:1, 4:1, 1:4 based on their individual IC50 values).

o Treat the cells with the drug dilutions and incubate for 72 hours.
o Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
e Measure luminescence using a plate reader.

» Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression
analysis. Combination index (CI) values can be calculated to determine synergy (Cl < 1),
additivity (Cl = 1), or antagonism (Cl > 1).

Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of YES1, EGFR,
and downstream signaling proteins.

Materials:
o Cell lysates from treated cells
o SDS-PAGE gels and blotting apparatus

e PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-YES1 (Tyr426), anti-YES1, anti-p-EGFR (Tyr1068), anti-
EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or (-
actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Treat cells with CH6953755 and/or EGFR TKI for the desired time (e.g., 2-6 hours).

Lyse the cells and quantify protein concentration.

Separate 20-30 pg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of CH6953755 in
combination with an EGFR TKI.
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Figure 3: Workflow for in vivo xenograft study.

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice)

EGFR TKI-resistant NSCLC cells (e.g., H1975)

Matrigel

CH6953755 and EGFR TKI formulations for oral gavage
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o Calipers for tumor measurement
Procedure:

e Subcutaneously inject 5 x 1076 H1975 cells mixed with Matrigel into the flank of each

mouse.

e Once tumors reach an average volume of 150-200 mm3, randomize the mice into treatment
groups (vehicle, CH6953755 alone, EGFR TKI alone, and combination).

o Administer CH6953755 (e.g., 60 mg/kg, daily) and the EGFR TKI (dose and schedule
dependent on the specific inhibitor) via oral gavage.[5]

e Measure tumor volume and mouse body weight 2-3 times per week.

o At the end of the study, calculate the tumor growth inhibition for each treatment group
compared to the vehicle control.

Conclusion

The preclinical data strongly support the role of YES1 amplification as a key mechanism of
acquired resistance to EGFR TKIs. The selective YES1 inhibitor, CH6953755, has
demonstrated potent anti-tumor activity in YES1-amplified cancer models. More importantly, the
combination of a YESL1 inhibitor with an EGFR TKI has shown significant synergy in
overcoming resistance in both in vitro and in vivo models. These findings provide a strong
rationale for the clinical development of CH6953755 as a therapeutic strategy to combat EGFR
TKI resistance in NSCLC and potentially other EGFR-driven cancers. Further clinical
investigation is warranted to validate these promising preclinical results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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